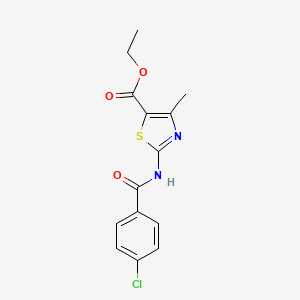

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorobenzamido group and an ethyl ester group, contributing to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the thiazole derivative and the acyl chloride. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamido derivatives.

Applications De Recherche Scientifique

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-(2-chlorobenzamido)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.

Ethyl 2-(2-chlorobenzamido)benzoate: Another similar compound with a different substitution pattern on the benzamido group.

Uniqueness

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the chlorobenzamido group enhances its potential as a versatile compound in various applications .

Activité Biologique

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article will explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has been shown to exhibit significant inhibitory effects on certain mitotic kinesins, particularly HSET (KIFC1). This inhibition leads to the induction of multipolar spindle formation in cancer cells, which can result in aberrant cell division and ultimately cell death. The compound's action is thought to be ATP-competitive, as indicated by its varying potency under different ATP concentrations .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the thiazole and benzamide moieties significantly affect the compound's potency. For instance, the introduction of specific substituents on the benzamide ring can lead to substantial changes in inhibitory activity against HSET. In one study, a compound with a para-methyl substitution retained activity, while an ortho-substituted analogue exhibited a seventy-fold reduction in potency .

The following table summarizes key SAR findings related to this compound:

| Compound Variant | IC50 (µM) | Notes |

|---|---|---|

| Parent Compound | 2.7 | Initial screening showed promising activity |

| Para-Methyl Variant | 2.0 | Retained activity |

| Ortho-Methyl Variant | 140 | Significant loss of potency |

| Acetamide Variant | 15 | Moderate activity |

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits HSET with an IC50 value of approximately 2.7 µM under standard assay conditions. When tested against Eg5, another mitotic kinesin, the compound showed only 10% inhibition at high concentrations, indicating a favorable selectivity for HSET over Eg5 .

In Vivo Stability

The compound's stability was assessed through plasma stability assays in BALB/c mice, yielding an estimated half-life of 215 minutes. This suggests that the compound possesses adequate enzymatic and hydrolytic stability for further development as a therapeutic agent .

Potential Applications

Given its mechanism of action and selectivity for HSET, this compound is being investigated for its potential as an anti-cancer therapeutic. The ability to induce multipolar spindles in cancer cells could provide a novel approach to targeting tumors that exhibit centrosome amplification.

Propriétés

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQICKZCROUBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.